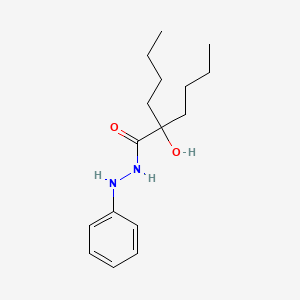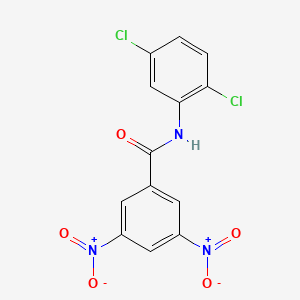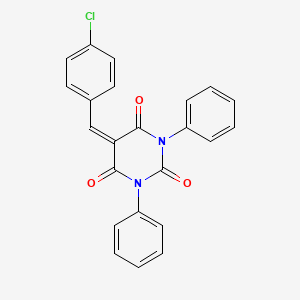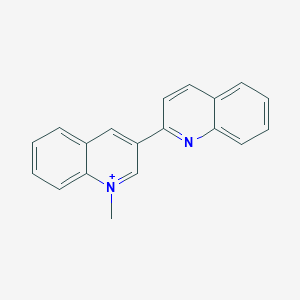![molecular formula C10H11N5O B11704216 (5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11704216.png)
(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group attached to a triazole ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine typically involves the condensation of 4-methoxybenzaldehyde with 3,5-diamino-1,2,4-triazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.
Eigenschaften
Molekularformel |
C10H11N5O |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)6-12-10-13-9(11)14-15-10/h2-6H,1H3,(H3,11,13,14,15)/b12-6+ |
InChI-Schlüssel |
WXBSBOHCVFBJSS-WUXMJOGZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/C2=NNC(=N2)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11704152.png)

![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-phenylacetamide (non-preferred name)](/img/structure/B11704161.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)

![(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide](/img/structure/B11704191.png)

![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11704202.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704228.png)

